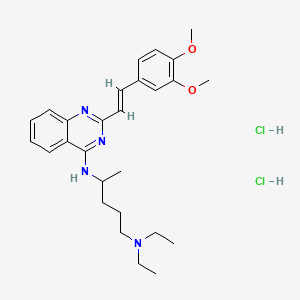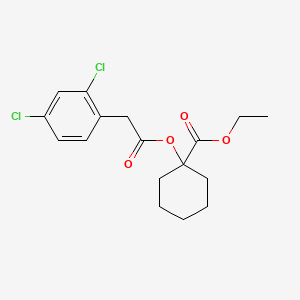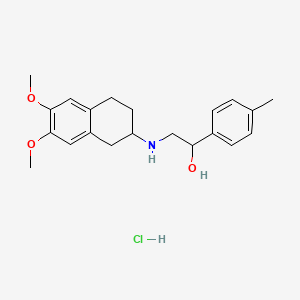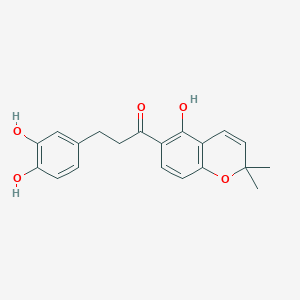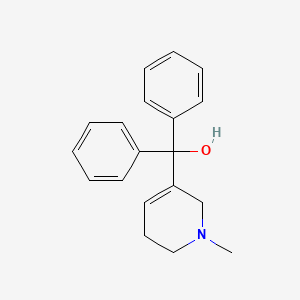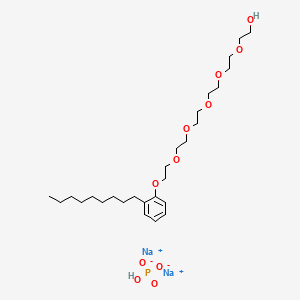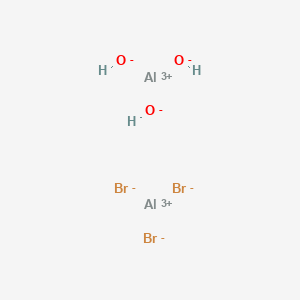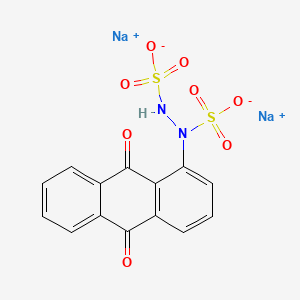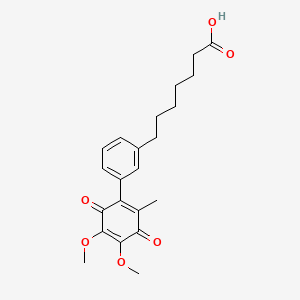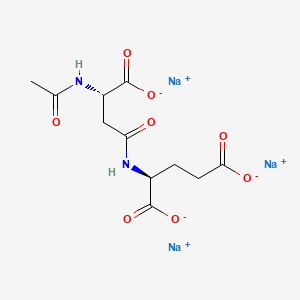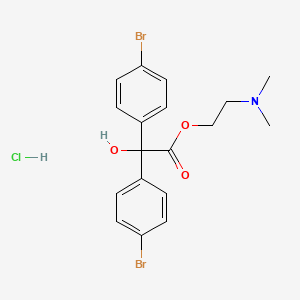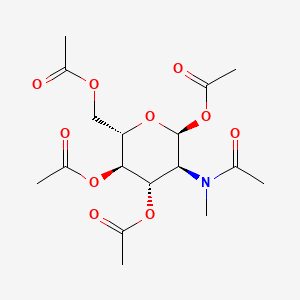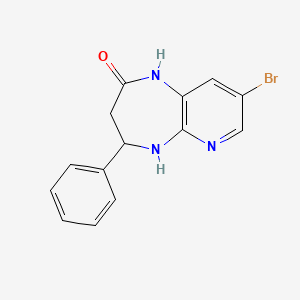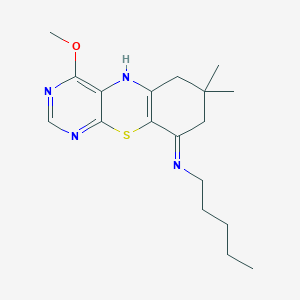
4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine is a synthetic compound belonging to the class of diazaphenothiazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine involves the reaction of enamines of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with 4-methoxy-5-amino-6-mercaptopyrimidine . The reaction conditions typically include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other diazaphenothiazine derivatives.
Biology: Studied for its neurotropic activity and potential effects on the central nervous system.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity by binding to receptors and altering signal transduction pathways . This modulation can result in neurotropic effects, making it a candidate for treating neurological conditions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-7,8-dihydro-1,3-diazaphenothiazine: Lacks the pentylamino and dimethyl groups, resulting in different pharmacological properties.
7,7-Dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine: Lacks the methoxy group, affecting its chemical reactivity and biological activity.
Uniqueness
4-Methoxy-7,7-dimethyl-9-pentylamino-7,8-dihydro-1,3-diazaphenothiazine is unique due to the presence of the methoxy, dimethyl, and pentylamino groups, which contribute to its distinct chemical and pharmacological properties. These functional groups enhance its neurotropic activity and make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
102688-86-8 |
|---|---|
Molecular Formula |
C18H26N4OS |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-methoxy-7,7-dimethyl-N-pentyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-imine |
InChI |
InChI=1S/C18H26N4OS/c1-5-6-7-8-19-12-9-18(2,3)10-13-15(12)24-17-14(22-13)16(23-4)20-11-21-17/h11,22H,5-10H2,1-4H3 |
InChI Key |
FRWZOPGIBLHTEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=C1CC(CC2=C1SC3=NC=NC(=C3N2)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


